molecular formula C17H25N3O2 B5312963 N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Katalognummer B5312963
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: AXNMIIMIBZEPJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DMXAA, is a synthetic small molecule that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s and has since been extensively studied for its mechanism of action and its potential use in cancer treatment.

Wirkmechanismus

The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which can lead to tumor cell death. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In animal models, DMXAA has been shown to increase the production of cytokines, such as TNF-α and IFN-α, and to activate immune cells, such as macrophages and natural killer cells. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMXAA is that it has been shown to be effective in a variety of cancer cell lines and animal models. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, which can improve the overall treatment outcome. However, one limitation of DMXAA is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are a number of potential future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can enhance its effectiveness and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Additionally, future research may focus on the use of DMXAA in combination with other cancer treatments, such as immunotherapy or targeted therapy.

Synthesemethoden

DMXAA can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate to form 2,5-dimethyl-1,3-dioxane-4,6-dione. This intermediate product is then reacted with methylamine to form N-methyl-2,5-dimethylpyrrole-3-carboxamide, which is further reacted with ethyl chloroformate and piperidine to form DMXAA.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.

Eigenschaften

IUPAC Name

4-N-(2,5-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-12-5-6-13(2)15(11-12)18-16(21)14-7-9-20(10-8-14)17(22)19(3)4/h5-6,11,14H,7-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMIIMIBZEPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.